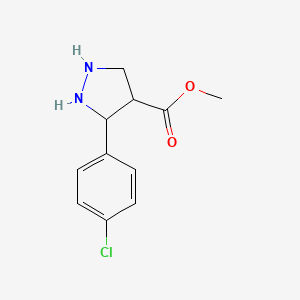
CID 156588357
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indigo carmine, also known as 5,5′-indigodisulfonic acid sodium salt, is an organic compound derived from indigo by aromatic sulfonation. This process renders the compound soluble in water. Indigo carmine is widely used for its vibrant blue color in various applications, including food, cosmetics, medical diagnostics, and as a pH indicator .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Indigo carmine is synthesized through the sulfonation of indigo. The process involves treating indigo with sulfuric acid, which introduces sulfonate groups into the indigo molecule, making it water-soluble .
Industrial Production Methods: In industrial settings, indigo carmine is produced by dissolving indigo in concentrated sulfuric acid, followed by neutralization with sodium hydroxide. The resulting product is then purified and dried to obtain the final compound .
Análisis De Reacciones Químicas
Types of Reactions: Indigo carmine undergoes various chemical reactions, including oxidation, reduction, and substitution. It is a redox indicator, turning yellow upon reduction and blue upon oxidation .
Common Reagents and Conditions:
Oxidation: In the presence of oxygen, indigo carmine is oxidized to its blue form.
Reduction: In an alkaline glucose solution, indigo carmine is reduced to its yellow form.
Major Products: The major products formed from these reactions include isatin-5-sulfonic acid during oxidation and reduced indigo carmine during reduction .
Aplicaciones Científicas De Investigación
Indigo carmine has a wide range of applications in scientific research:
Mecanismo De Acción
Indigo carmine exerts its effects primarily through its ability to act as a visual marker. When used in medical diagnostics, it is injected intravenously and rapidly filtered by the kidneys, coloring the urine blue. This allows for the visualization of the urinary tract during surgical procedures . The compound’s mechanism involves its interaction with molecular targets in the body, leading to its excretion through the urine .
Comparación Con Compuestos Similares
Indigo carmine is unique due to its water solubility and vibrant blue color. Similar compounds include:
Methylene Blue: Another blue dye used in medical diagnostics and as a redox indicator, but with different chemical properties and applications.
Brilliant Blue FCF: A synthetic dye used in food and cosmetics, similar in color but differing in chemical structure and solubility.
Indigo carmine stands out due to its specific applications in both industrial and medical fields, making it a versatile and valuable compound.
Propiedades
Fórmula molecular |
C16H10N2NaO8S2 |
|---|---|
Peso molecular |
445.4 g/mol |
InChI |
InChI=1S/C16H10N2O8S2.Na/c19-15-9-5-7(27(21,22)23)1-3-11(9)17-13(15)14-16(20)10-6-8(28(24,25)26)2-4-12(10)18-14;/h1-6,17,19H,(H,21,22,23)(H,24,25,26); |
Clave InChI |
WJBGHEFYABLQSM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1S(=O)(=O)O)C(=C(N2)C3=NC4=C(C3=O)C=C(C=C4)S(=O)(=O)O)O.[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(Z,3S)-2-[4-[(2Z)-hexa-2,5-dienyl]-1,3-thiazol-2-yl]-9-(methoxycarbonylamino)-2-methyl-7-methylidenenon-5-en-3-yl] acetate](/img/structure/B12360671.png)




![2-[(3-hydroxy-4-methoxyphenyl)methylamino]-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]benzamide](/img/structure/B12360708.png)
![2-(6-azaspiro[2.5]octan-6-yl)-N-[1-(3,3-difluorocyclobutyl)pyrazolo[3,4-b]pyridin-6-yl]-4-(2-hydroxyethylsulfonylamino)benzamide](/img/structure/B12360713.png)
![N-tert-butyl-3-[(2-chloro-5-methylidenepyrimidin-4-ylidene)amino]benzenesulfonamide](/img/structure/B12360714.png)
![trisodium;5-acetamido-4-hydroxy-3-[(4-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12360722.png)

![7-Benzyl-2-methyl-1,2,3,4a,5,6,8,8a-octahydropyrido[3,4-d]pyrimidin-4-one](/img/structure/B12360734.png)

![(4S,5R,8S,13R,16S,19R,22R)-8-[(2R,4R,5S,6R)-4-hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-5-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one](/img/structure/B12360756.png)

